Cyproheptadine Hydrochloride

説明

Cyproheptadine Hydrochloride is the hydrochloride salt of a synthetic methyl-piperidine derivative with antihistaminic and anti-serotoninergic properties. Cyproheptadine competes with free histamine (HA) for binding at HA-receptor sites, thereby competitively antagonizing histamine stimulation of HA-receptors in the gastrointestinal tract, large blood vessels, and bronchial smooth muscle. This agent also competes with free serotonin for binding at serotonin receptor sites. Cyproheptadine exhibits anticholinergic and sedative properties and has been shown to stimulate appetite and weight gain. (NCI04)

CYPROHEPTADINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1961 and has 3 approved and 1 investigational indication.

Cyproheptadine is only found in individuals that have used or taken this drug. It is a serotonin antagonist and a histamine H1 blocker used as antipruritic, appetite stimulant, antiallergic, and for the post-gastrectomy dumping syndrome, etc. Cyproheptadine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. Cyproheptadine also competes with serotonin at receptor sites in smooth muscle in the intestines and other locations. Antagonism of serotonin on the appetite center of the hypothalamus may account for Cyproheptadine's ability to stimulate appetite.

See also: Cyproheptadine (has active moiety).

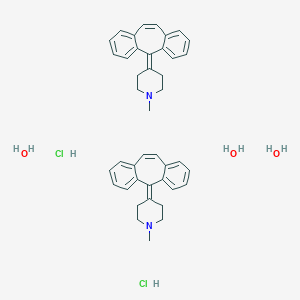

Structure

3D Structure of Parent

特性

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;/h2-11H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMVNZLARAEGHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042586 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

969-33-5, 41354-29-4 | |

| Record name | Cyproheptadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=969-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyproheptadine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyproheptadine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9323MCT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Serotonin Antagonist Cyproheptadine Hydrochloride: A Multifaceted Regulator of Cell Growth Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine and serotonin (B10506) receptor antagonist, has garnered significant interest for its potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. This technical guide delineates the intricate signaling pathways modulated by cyproheptadine to exert its influence on cell growth. By delving into the molecular mechanisms, this paper aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of cyproheptadine. This document summarizes key quantitative data, provides detailed experimental protocols for seminal studies, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams.

Introduction

Initially developed for the treatment of allergic reactions and appetite stimulation, cyproheptadine hydrochloride has demonstrated significant anti-neoplastic properties.[1][2] Its ability to induce cell cycle arrest and apoptosis in various cancer models, including hepatocellular carcinoma, urothelial carcinoma, and multiple myeloma, has prompted further investigation into its molecular targets.[3][4][5] This guide focuses on the core signaling pathways implicated in cyproheptadine's mechanism of action against cancer cell growth, providing a foundational understanding for future research and therapeutic development.

Key Signaling Pathways Modulated by Cyproheptadine

Cyproheptadine's impact on cell growth is not mediated by a single pathway but rather through a complex interplay of multiple signaling cascades. The primary pathways identified are the p38 MAPK pathway, the PI3K/Akt/mTOR pathway, and the GSK3β/β-catenin signaling pathway.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

In hepatocellular carcinoma (HCC) cells, cyproheptadine has been shown to activate the p38 MAPK pathway, leading to cell cycle arrest.[3][6] This activation is a non-classical function of p38 MAPK, which is typically associated with stress responses.

-

Mechanism in HepG2 Cells: Cyproheptadine treatment leads to the phosphorylation and activation of p38 MAPK. Activated p38 subsequently induces the expression of HBP1 and p16INK4A. p16INK4A, a cyclin-dependent kinase inhibitor, then inhibits the activity of Cdk4/6, resulting in G1 phase cell cycle arrest.[3]

-

Mechanism in Huh-7 Cells: In these cells, p38 MAPK activation by cyproheptadine mediates a p53-independent induction of the cell cycle inhibitor p27.[3]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism. Cyproheptadine has been reported to suppress this pathway in various cancer cells, contributing to its anti-tumor effects.[1][3] Inhibition of PI3K/Akt signaling leads to the downregulation of D-type cyclins and subsequently induces apoptosis.[3] In urothelial carcinoma cells, suppression of the mTOR pathway is a key mechanism of cyproheptadine's action.[4]

GSK3β/β-catenin Signaling Pathway

In urothelial carcinoma, cyproheptadine targets Glycogen Synthase Kinase 3β (GSK3β), a key regulator of the β-catenin signaling pathway.[4] By modulating GSK3β, cyproheptadine suppresses β-catenin signaling, leading to the downregulation of its target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[4][7]

Quantitative Data on Cyproheptadine's Effects

The anti-proliferative efficacy of cyproheptadine has been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values of Cyproheptadine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | ~40 | [3] |

| Huh-7 | Hepatocellular Carcinoma | ~40 | [3] |

| TSGH8301 | Urothelial Carcinoma | ~55 | [7] |

| BFTC905 | Urothelial Carcinoma | ~55 | [7] |

| LP1 | Myeloma | 5 - 20 | [5] |

| OCI-AML2 | Leukemia | 5 - 20 | [5] |

Table 2: Effect of Cyproheptadine on Cell Cycle Distribution

| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | Reference |

| TSGH 8301 | Control | ~55% | ~30% | [8] |

| TSGH 8301 | 50 µM Cyproheptadine (24h) | ~70% (P < 0.01) | ~15% | [8] |

| BFTC 905 | Control | ~60% | ~25% | [8] |

| BFTC 905 | 50 µM Cyproheptadine (24h) | ~75% (P < 0.001) | ~10% | [8] |

| BFTC 909 | Control | ~58% | ~28% | [8] |

| BFTC 909 | 50 µM Cyproheptadine (24h) | ~72% (P < 0.001) | ~12% | [8] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of cyproheptadine.[3][8]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of cyproheptadine hydrochloride (e.g., 0, 10, 20, 40, 80 µM) for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Western Blot Analysis

This protocol is a standard method used to detect changes in protein expression levels following cyproheptadine treatment.[3][4]

-

Cell Lysis: After treatment with cyproheptadine for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-p38, p16, Akt, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of cyproheptadine on cell cycle progression.[6][8]

-

Cell Treatment and Harvesting: Treat cells with cyproheptadine for the indicated times. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Conclusion and Future Directions

Cyproheptadine hydrochloride demonstrates significant potential as an anti-cancer agent by modulating multiple key signaling pathways involved in cell growth and survival. Its ability to induce cell cycle arrest and apoptosis through the p38 MAPK, PI3K/Akt/mTOR, and GSK3β/β-catenin pathways highlights its multifaceted mechanism of action. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic applications of cyproheptadine.

Future research should focus on elucidating the upstream targets of cyproheptadine and its potential synergistic effects when combined with other chemotherapeutic agents. In vivo studies are also crucial to validate the preclinical findings and to assess the safety and efficacy of cyproheptadine in a whole-organism context. A deeper understanding of its complex pharmacology will be instrumental in translating these promising preclinical results into effective clinical strategies for cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyproheptadine for Childhood Cancer Patients - Together by St. Jude™ [together.stjude.org]

- 3. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyproheptadine exhibits antitumor activity in urothelial carcinoma cells by targeting GSK3β to suppress mTOR and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cyproheptadine, an antihistaminic drug, inhibits proliferation of hepatocellular carcinoma cells by blocking cell cycle progression through the activation of P38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Cyproheptadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with a complex pharmacological profile, exhibiting potent antiserotonergic, anticholinergic, and sedative properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological characteristics of cyproheptadine hydrochloride, including its physicochemical properties, mechanism of action, pharmacokinetics, and clinical applications. Detailed experimental protocols for key assays, quantitative data on receptor binding and pharmacokinetics, and visualizations of signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Physicochemical Properties

Cyproheptadine hydrochloride is a white to slightly yellowish crystalline solid.[3] It is the sesquihydrate of 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride.[3] A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of Cyproheptadine and its Hydrochloride Salt

| Property | 5-(1-Methyl-4-Piperidyl)5H-Dibenzo[a,d]cyclohepten-5-ol (Precursor) | Cyproheptadine | Cyproheptadine Hydrochloride |

| IUPAC Name | 2-(1-methylpiperidin-4-yl)tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-ol | 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine | 1-methyl-4-(2-tricyclo[9.4.0.0³˒⁸]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride |

| CAS Number | 3967-32-6[4] | 129-03-3[4] | 969-33-5[4] |

| Molecular Formula | C₂₁H₂₃NO[4] | C₂₁H₂₁N[4] | C₂₁H₂₂ClN[4] |

| Molecular Weight | 305.41 g/mol [4] | 287.4 g/mol [4][5] | 323.9 g/mol [4] |

| Melting Point | 166.7-167.7 °C[4] | 112.3-113.3 °C[6] | 252.6-253.6 °C (decomposes)[6] |

| Solubility | Soluble in benzene (B151609) and hexane[4] | - | Soluble in water, freely soluble in methanol, sparingly soluble in ethanol, soluble in chloroform, and practically insoluble in ether.[3][5] |

Pharmacodynamics: Mechanism of Action

Cyproheptadine's diverse pharmacological effects stem from its potent antagonism of multiple neurotransmitter receptors.[1][7] It is a competitive antagonist at histamine (B1213489) H1 receptors, serotonin (B10506) (5-HT) receptors (primarily 5-HT2A and 5-HT2C), and muscarinic acetylcholine (B1216132) receptors.[2][5][7]

Receptor Binding Affinity

The binding affinities of cyproheptadine for various receptors have been characterized in numerous studies. A compilation of reported Ki values is presented in Table 2. The lower the Ki value, the higher the binding affinity.

Table 2: Receptor Binding Affinities (Ki) of Cyproheptadine

| Receptor | Species | Ki (nM) | Reference(s) |

| Serotonin Receptors | |||

| 5-HT2A | Rat | 1.58 | [2] |

| 5-HT2B | Rat | 0.72 | [2] |

| 5-HT2C | Pig | 1.95 | [2] |

| Histamine Receptors | |||

| H1 | Human | - | [3] |

| Muscarinic Receptors | |||

| M1, M2, M3 | Rabbit, Guinea Pig | pA2 = 7.99-8.02 | [8] |

| Adrenergic Receptors | |||

| α2B | Human | 17 | [8] |

| α2C | Human | 185 | [8] |

| Dopamine Receptors | |||

| D1 | Human | 79 | [8] |

Signaling Pathways

The primary mechanism of action of cyproheptadine involves the blockade of Gq-coupled receptors, specifically the histamine H1 and serotonin 5-HT2A receptors. This antagonism inhibits the phospholipase C (PLC) signaling cascade, thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequently blunting the increase in intracellular calcium levels and activation of protein kinase C (PKC).

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Cyproheptadine hydrochloride is well-absorbed following oral administration.[9] Peak plasma concentrations of radioactivity, representing cyproheptadine and its metabolites, are observed 6-9 hours post-dose.[9] The drug undergoes extensive hepatic metabolism.[10]

Excretion occurs via both renal and fecal routes. Following a single 4 mg oral dose of radiolabeled cyproheptadine, approximately 2-20% of the radioactivity is excreted in the feces, with less than 5.7% of the dose being the unchanged drug.[3] At least 40% of the administered radioactivity is excreted in the urine.[3] The primary metabolite found in human urine is a quaternary ammonium (B1175870) glucuronide conjugate of cyproheptadine.[3]

Pharmacokinetic Parameters

A study comparing the pharmacokinetics of a single 8 mg oral dose of cyproheptadine with a sublingual dose in five healthy males provided the following parameters:

Table 3: Pharmacokinetic Parameters of Cyproheptadine (8 mg dose)

| Route of Administration | Cmax (mcg/L) | Tmax (hours) | AUC (mcg·h/L) | Reference |

| Oral | 30.0 | 4 | 209 | [5][11][12] |

| Sublingual | 4.0 | 9.6 | 25 | [5][11] |

The elimination half-life of cyproheptadine is reported to be approximately 8 to 20 hours.[10]

Experimental Protocols

Synthesis of Cyproheptadine Hydrochloride

A common synthetic route involves a Grignard reaction followed by dehydration and salt formation.[4]

Procedure:

-

Grignard Reagent Formation: Freshly polished magnesium is reacted with 1-methyl-4-chloropiperidine in tetrahydrofuran (B95107) under nitrogen protection, with heating, to form the Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.[4][13]

-

Grignard Reaction: The Grignard reagent is then reacted with 5H-dibenzo[a,d]cyclohepten-5-one to yield the intermediate, 1-methyl-4-(5-hydroxy-5-dibenzo[a,e]cycloheptatrienyl)piperidine.[4]

-

Dehydration and Salt Formation: The intermediate is dissolved in an ethanol-water mixture and treated with concentrated hydrochloric acid. The mixture is heated to drive the dehydration reaction, forming the double bond and subsequently the hydrochloride salt.[14][15]

-

Purification: The crude cyproheptadine hydrochloride is purified by recrystallization from an ethanol-water mixture.[14]

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A representative HPLC method for the determination of cyproheptadine hydrochloride in tablet formulations is described below.[16]

Chromatographic Conditions:

-

Column: Octadecylsilane (C18)[16]

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous solution containing 0.01 M 1-octanesulfonic acid, 0.5% triethylamine, and 1% acetic acid (e.g., 85:15 v/v).[16] Another described mobile phase is a filtered and degassed mixture of acetonitrile, isopropyl alcohol, and a methanesulfonic acid solution (20:15:65), adjusted to pH 4.0.[17]

-

Flow Rate: Approximately 1 mL/min.[17]

-

Sample Preparation: Tablets are dissolved in a mixture of water and acetonitrile (e.g., 50:50 v/v).[16]

In Vitro Pharmacology: Competitive Radioligand Binding Assay (5-HT2A Receptor)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., cyproheptadine) for the 5-HT2A receptor.[18][19]

Detailed Steps:

-

Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.[18]

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, is used.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of the unlabeled test compound (cyproheptadine).[18]

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Clinical Pharmacology and Therapeutic Applications

The multifaceted pharmacology of cyproheptadine underpins its use in a variety of clinical settings.[20][21][22]

Allergic Conditions

As a potent H1 receptor antagonist, cyproheptadine is effective in the treatment of various allergic conditions, including perennial and seasonal allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild, uncomplicated allergic skin manifestations of urticaria and angioedema.[3]

Appetite Stimulation

Cyproheptadine is used off-label as an appetite stimulant.[22] Its appetite-stimulating effects are thought to be mediated by its antagonism of serotonin receptors in the hypothalamus.[5]

Representative Clinical Trial Design:

-

Study Design: Randomized, double-blind, placebo-controlled trial.[23]

-

Participants: Patients with a documented poor appetite or failure to thrive.[24][25]

-

Intervention: Oral administration of cyproheptadine (e.g., 4 mg three times daily) or placebo for a defined period (e.g., 12 weeks).[23]

-

Primary Outcome Measures: Change in body weight, body mass index (BMI), and appetite scores.[23]

-

Exclusion Criteria: Concomitant use of medications affecting appetite, neurologic impairment, or underlying organic disease that could explain the failure to thrive.[25]

Serotonin Syndrome

Cyproheptadine is used as an antidote in the management of moderate to severe cases of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.[7][26] Its efficacy in this condition is attributed to its potent antagonism of 5-HT2A receptors.[2]

Methodology in Clinical Use (Retrospective Study):

-

Patient Selection: Patients meeting the Hunter criteria for serotonin syndrome.[27][28]

-

Data Collection: Retrospective review of medical records to gather information on the causative serotonergic agents, clinical features (e.g., hyperreflexia, clonus, tachycardia, tremor), cyproheptadine dosing regimen, and patient outcomes.[10][28]

-

Dosing Regimen: Dosing can vary, with some studies reporting a loading dose of 12 mg followed by 2 mg every 2 hours, or 4 mg three times a day.[10][26][27]

Conclusion

Cyproheptadine hydrochloride possesses a rich and complex pharmacological profile characterized by its potent antagonism of histamine H1, serotonin 5-HT2, and muscarinic receptors. This multifaceted mechanism of action underpins its therapeutic utility in a range of clinical conditions, from allergic disorders to appetite stimulation and the management of serotonin syndrome. This technical guide has provided a detailed summary of its physicochemical properties, pharmacodynamics, pharmacokinetics, and key experimental methodologies, offering a comprehensive resource for the scientific and drug development communities. Further research into the nuanced effects of cyproheptadine on various signaling pathways may continue to uncover new therapeutic opportunities for this well-established compound.

References

- 1. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CYPROHEPTADINE HYDROCHLORIDE | 969-33-5 [chemicalbook.com]

- 7. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 8. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medcentral.com [medcentral.com]

- 10. Cyproheptadine in serotonin syndrome: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A comparison of the pharmacokinetics of oral and sublingual cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 14. trial.medpath.com [trial.medpath.com]

- 15. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 16. High-performance liquid chromatographic determination of cyproheptadine hydrochloride in tablet formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ftp.uspbpep.com [ftp.uspbpep.com]

- 18. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 21. reference.medscape.com [reference.medscape.com]

- 22. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 23. A randomized, double-blind, placebo-controlled trial of cyproheptadine for appetite stimulation in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. trial.medpath.com [trial.medpath.com]

- 26. researchgate.net [researchgate.net]

- 27. Cyproheptadine in serotonin syndrome: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Cyproheptadine Hydrochloride: A Comprehensive Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine and antiserotonergic agent with a complex pharmacological profile. Its therapeutic effects and side-effect profile are directly attributable to its affinity for a wide range of neurotransmitter receptors. This technical guide provides an in-depth analysis of the receptor binding affinity of cyproheptadine hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support research and drug development endeavors.

Cyproheptadine acts as a potent competitive antagonist at histamine (B1213489) H1 and various serotonin (B10506) (5-HT) receptors.[1][2][3] It also exhibits significant anticholinergic (muscarinic receptor antagonism) and weaker antidopaminergic and anti-adrenergic activities.[4][5][6][7] This broad receptor interaction profile underlies its clinical applications in treating allergic conditions, appetite stimulation, and off-label use in managing serotonin syndrome.[1][2][8]

Quantitative Receptor Binding Affinity Data

The following tables summarize the in vitro binding affinities of cyproheptadine hydrochloride for various human receptors, expressed primarily as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.

Table 1: Histamine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Reference |

| Histamine H1 | 0.06 | [1] |

Table 2: Serotonin (5-HT) Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | pKi | pA2 | IC50 (nM) | Reference |

| 5-HT1A | ≈ 60 | [9] | |||

| 5-HT2A | 0.46 | 8.80 +/- 0.11 | [1][10] | ||

| 5-HT2B | 9.14 +/- 0.25 | [10] | |||

| 5-HT2C | 8.71 +/- 0.08 | [10] | |||

| 5-HT3 | ≈ 230 | [9] | |||

| 5-HT (general) | 0.6 | [11] |

Table 3: Muscarinic Acetylcholine Receptor Binding Affinities

| Receptor Subtype | pA2 | Reference |

| M1 (ganglionic) | 7.99 - 8.02 | [4] |

| M2 (cardiac) | 7.99 - 8.02 | [4] |

| M3 (smooth muscle) | 7.99 - 8.02 | [4] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 4: Dopamine Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Reference |

| D1 | 117 | [5][6] |

| D2 | 55 - 112 | [5][6][12] |

Table 5: Adrenergic Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Reference |

| Alpha-2A | [13] |

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity for cyproheptadine hydrochloride is typically achieved through in vitro radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with a specific receptor.[14][15]

Objective:

To determine the binding affinity (Ki) of cyproheptadine hydrochloride for a specific receptor (e.g., Histamine H1, 5-HT2A) through competitive displacement of a known radioligand.

Materials:

-

Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]pyrilamine for H1 receptors, [³H]ketanserin for 5-HT2A receptors).

-

Test Compound: Cyproheptadine hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the target receptor.

-

Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction.

-

Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[16]

-

-

Competitive Binding Assay:

-

A constant concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled cyproheptadine hydrochloride.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled specific ligand.[17]

-

The reaction mixtures are incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[18]

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of cyproheptadine.

-

The data are then analyzed using non-linear regression to determine the IC50 value, which is the concentration of cyproheptadine that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Signaling Pathways and Experimental Workflow

Signaling Pathways

Cyproheptadine acts as an antagonist, blocking the downstream signaling cascades initiated by the natural ligands of the receptors it binds to.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 3. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Safety of Cyproheptadine, an Orexigenic Drug. Analysis of the French National Pharmacovigilance Data-Base and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Hyperthermia and Serotonin: The Quest for a “Better Cyproheptadine” - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. cyproheptadine [drugcentral.org]

- 14. researchgate.net [researchgate.net]

- 15. Receptor-Ligand Binding Assays [labome.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Antiserotonergic Facets of Cyproheptadine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine (B85728) hydrochloride, a first-generation antihistamine, exhibits potent antiserotonergic properties that underpin its therapeutic applications beyond allergic conditions, most notably in the management of serotonin (B10506) syndrome. This technical guide provides an in-depth exploration of the core antiserotonergic mechanisms of cyproheptadine, focusing on its interaction with serotonin receptors. This document summarizes key quantitative data on its binding affinities and functional antagonism, details relevant experimental protocols for its characterization, and visualizes the critical signaling pathways and experimental workflows involved.

Introduction

Cyproheptadine hydrochloride is a piperidine (B6355638) derivative with a well-established profile as a competitive antagonist at histamine (B1213489) H1 receptors.[1] However, its pharmacological activity extends significantly to the serotonergic system, where it acts as a potent antagonist at various serotonin (5-hydroxytryptamine, 5-HT) receptors.[2] This antiserotonergic activity is central to its off-label use in treating conditions characterized by excessive serotonin activity, such as serotonin syndrome.[3][4] Understanding the nuances of its interaction with 5-HT receptors is crucial for optimizing its therapeutic use and for the development of novel serotonergic modulators.

Mechanism of Antiserotonergic Action

The primary mechanism behind cyproheptadine's antiserotonergic effects lies in its competitive antagonism of serotonin receptors, particularly the 5-HT2 subfamily.[2][5] By binding to these receptors, cyproheptadine prevents the endogenous ligand, serotonin, from binding and initiating downstream signaling cascades.

Primary Target: 5-HT2A Receptors

The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway, is a key target of cyproheptadine.[6][7] Blockade of this receptor is believed to be the principal mechanism for its efficacy in mitigating the severe symptoms of serotonin syndrome, such as hyperthermia and neuromuscular hyperexcitability.[8]

5-HT2A Receptor Signaling Pathway

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, activating the heterotrimeric Gq/11 protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[6] Cyproheptadine, by acting as an antagonist, inhibits this entire cascade.

Quantitative Pharmacological Data

The affinity of cyproheptadine for various serotonin receptors has been quantified through numerous in vitro studies. The following tables summarize key binding affinity (Ki, pKi) and functional antagonist (pA2) values.

| Receptor Subtype | Test System | Radioligand | pKi (Mean ± S.E.M.) | Ki (nM) | Reference |

| 5-HT2A | Rat Cerebral Cortex | [3H]Ketanserin | 8.80 ± 0.11 | ~1.58 | [5] |

| 5-HT2C | Pig Choroidal Plexus | [3H]Mesulergine | 8.71 ± 0.08 | ~1.95 | [5] |

| 5-HT1A | Human Brain | [3H]8-OH-DPAT | - | ~100 | [4] |

| 5-HT2 | Human Brain | [3H]Spiperone | - | 1 - 10 | [4] |

| Table 1: Binding Affinity of Cyproheptadine for Serotonin Receptors. |

| Receptor Subtype | Tissue/Cell Line | Agonist | pA2 (Mean ± S.E.M.) | Reference |

| 5-HT2B | Rat Stomach Fundus | Serotonin | 9.14 ± 0.25 | [5] |

| Table 2: Functional Antagonism of Cyproheptadine at Serotonin Receptors. |

Experimental Protocols

The characterization of cyproheptadine's antiserotonergic properties relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity (Ki) of cyproheptadine for the 5-HT2A receptor.

4.1.1. Materials

-

HEK293 cells stably expressing human 5-HT2A receptors

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4)

-

Radioligand: [3H]Ketanserin (a 5-HT2A antagonist)

-

Non-specific binding control: Mianserin (B1677119) (10 µM)

-

Cyproheptadine hydrochloride solutions of varying concentrations

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

4.1.2. Procedure

-

Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of [3H]Ketanserin (e.g., 0.5 nM)

-

Varying concentrations of cyproheptadine (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or a saturating concentration of mianserin for non-specific binding.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

4.1.3. Data Analysis

-

Calculate the specific binding at each cyproheptadine concentration by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the cyproheptadine concentration.

-

Determine the IC50 value (the concentration of cyproheptadine that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assay: Calcium Flux Assay

This protocol describes a functional assay to measure the antagonist effect of cyproheptadine on 5-HT2A receptor-mediated calcium mobilization.

4.2.1. Materials

-

CHO or HEK293 cells stably expressing human 5-HT2A receptors

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Serotonin (agonist)

-

Cyproheptadine hydrochloride solutions of varying concentrations

-

Fluorescence plate reader with an integrated fluid-handling system

4.2.2. Procedure

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to attach and grow to confluence.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes) at 37°C.

-

Compound Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of cyproheptadine or vehicle for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then add a pre-determined concentration of serotonin (e.g., EC80) to stimulate the cells. Immediately record the change in fluorescence intensity over time.

4.2.3. Data Analysis

-

Quantify the fluorescence signal (e.g., peak fluorescence or area under the curve) for each well.

-

Normalize the data to the response induced by the agonist alone.

-

Plot the normalized response as a function of the logarithm of the cyproheptadine concentration.

-

Determine the IC50 value, which represents the concentration of cyproheptadine that inhibits 50% of the serotonin-induced response.

-

If performing a Schild analysis, repeat the experiment with multiple fixed concentrations of cyproheptadine and a full dose-response curve of serotonin to determine the pA2 value.

Visualizations

Signaling Pathway

Caption: 5-HT2A Receptor Signaling Pathway and Inhibition by Cyproheptadine.

Experimental Workflow: Radioligand Binding Assay

Caption: Experimental Workflow for Radioligand Binding Assay.

Logical Relationship: Determining Antagonist Potency

Caption: Logical Relationship in Determining Antagonist Potency.

Conclusion

Cyproheptadine hydrochloride's antiserotonergic properties, primarily mediated through the potent antagonism of 5-HT2A receptors, are fundamental to its clinical utility in managing serotonin-related toxicities. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of its pharmacological profile is essential for its safe and effective application and serves as a valuable reference for the development of future serotonergic modulators with improved specificity and therapeutic indices.

References

- 1. litfl.com [litfl.com]

- 2. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials | Pithadia | Journal of Clinical Medicine Research [jocmr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, affinity at 5-HT2A, 5-HT2B and 5-HT2C serotonin receptors and structure-activity relationships of a series of cyproheptadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

Cyproheptadine Hydrochloride: A Technical Guide to its Histamine H1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with potent antagonist activity at the histamine (B1213489) H1 receptor. This document provides an in-depth technical overview of its core mechanism of action, focusing on its interaction with the H1 receptor and the subsequent modulation of downstream signaling pathways. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the characterization of H1 receptor antagonists. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antihistaminic compounds.

Introduction

Cyproheptadine hydrochloride, a piperidine (B6355638) derivative, is a well-established therapeutic agent used in the management of various allergic conditions, including perennial and seasonal allergic rhinitis, vasomotor rhinitis, and urticaria.[1][2][3] Its clinical efficacy is primarily attributed to its potent antagonism of the histamine H1 receptor.[4][5] Beyond its antihistaminic properties, cyproheptadine also exhibits significant antiserotonergic and anticholinergic activities.[1][4] This guide will focus specifically on its role as a histamine H1 receptor antagonist, providing a detailed examination of its pharmacology and the experimental methodologies used to characterize its activity.

Mechanism of Action at the Histamine H1 Receptor

Cyproheptadine hydrochloride functions as a competitive antagonist and an inverse agonist at the histamine H1 receptor.[5][6] As a competitive antagonist, it binds to the same site as histamine on the H1 receptor, thereby preventing the agonist from binding and eliciting a cellular response.[1][5] As an inverse agonist, cyproheptadine can reduce the basal, constitutive activity of the H1 receptor, a property that may contribute to its anti-inflammatory effects.[6]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[7] Upon activation by histamine, the H1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC), the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling pathway is central to the pro-inflammatory and allergic responses mediated by histamine.

Cyproheptadine, by blocking the H1 receptor, effectively inhibits this Gq/11-mediated signaling cascade, preventing the rise in intracellular calcium and the activation of PKC.[6]

Furthermore, histamine H1 receptor activation has been shown to stimulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[8] Cyproheptadine's antagonism of the H1 receptor leads to the inhibition of NF-κB activation, further contributing to its anti-inflammatory properties.[6][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the interaction of cyproheptadine hydrochloride with the histamine H1 receptor and its pharmacokinetic properties.

Table 1: Receptor Binding Affinity of Cyproheptadine Hydrochloride at the Histamine H1 Receptor

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki | 0.6 nM | Human | Radioligand binding assay with [3H]mepyramine | [10] |

| KD | 912 nM | Not Specified | Cell Membrane Chromatography | [11] |

Table 2: Functional Potency of Cyproheptadine Hydrochloride

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 41-45 nM | Inhibition of calcium-induced contractions | Canine basilar artery | [12] |

| IC50 | 167.4 nM - 713.9 nM | Inhibition of NF-κB reporter activity | RAW264.7 cells (analogues) | [13] |

Table 3: Pharmacokinetic Parameters of Cyproheptadine Hydrochloride in Humans (Oral Administration)

| Parameter | Value | Unit | Conditions | Reference |

| Tmax (Time to peak plasma concentration) | 1 - 3 | hours | Single oral dose | [14] |

| 4 | hours | 8 mg oral dose | [1] | |

| Cmax (Peak plasma concentration) | 30.0 | µg/L | 8 mg oral dose | [1] |

| AUC (Area under the curve) | 209 | µg·hr/L | 8 mg oral dose | [1] |

| Terminal Half-life (t1/2) | ~8 | hours | Single oral dose | [14] |

| Protein Binding | 96 - 99 | % | [14] | |

| Excretion | ~40% in urine, 2-20% in feces | [15] |

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the histamine H1 receptor and the point of inhibition by cyproheptadine hydrochloride.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of cyproheptadine for the H1 receptor.

Detailed Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of cyproheptadine hydrochloride for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate Buffered Saline (PBS).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]Mepyramine (specific activity ~20-30 Ci/mmol).

-

Non-specific binding control: Mianserin (10 µM).

-

Cyproheptadine hydrochloride stock solution.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture H1R-expressing cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in ice-cold Assay Buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add Assay Buffer, non-specific binding control (Mianserin), or varying concentrations of cyproheptadine.

-

Add [3H]Mepyramine to a final concentration of ~1-2 nM.

-

Add the cell membrane preparation (10-20 µg of protein).

-

Incubate at 25°C for 60 minutes with gentle agitation.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the cyproheptadine concentration.

-

Determine the IC50 value (concentration of cyproheptadine that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Assay

Objective: To measure the functional potency (IC50) of cyproheptadine hydrochloride in inhibiting histamine-induced intracellular calcium mobilization.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.

-

Cell culture medium.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Histamine.

-

Cyproheptadine hydrochloride.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating:

-

Seed the H1R-expressing cells into 96-well black, clear-bottom plates and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 60 minutes at 37°C, protected from light.

-

Wash the cells with HBSS to remove excess dye.

-

-

Compound Incubation:

-

Add varying concentrations of cyproheptadine hydrochloride to the wells and incubate for 15-30 minutes.

-

-

Measurement of Calcium Flux:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Record the fluorescence intensity over time to measure the change in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the histamine response against the logarithm of the cyproheptadine concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

NF-κB Reporter Gene Assay

Objective: To assess the inhibitory effect of cyproheptadine hydrochloride on histamine-induced NF-κB transcriptional activity.

Materials:

-

HEK293 cells co-transfected with the human histamine H1 receptor and an NF-κB-luciferase reporter construct.

-

Cell culture medium.

-

Histamine.

-

Cyproheptadine hydrochloride.

-

Luciferase assay reagent.

-

96-well white, opaque plates.

-

Luminometer.

Procedure:

-

Cell Plating and Treatment:

-

Seed the transfected cells into 96-well white, opaque plates.

-

Pre-treat the cells with varying concentrations of cyproheptadine hydrochloride for 1 hour.

-

Stimulate the cells with histamine for 6 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Remove the medium and lyse the cells.

-

Add the luciferase assay reagent to each well.

-

-

Measurement and Analysis:

-

Measure the luminescence using a luminometer.

-

Plot the percentage of inhibition of histamine-induced luciferase activity against the logarithm of the cyproheptadine concentration.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

Cyproheptadine hydrochloride is a potent histamine H1 receptor antagonist with a well-characterized mechanism of action. Its ability to competitively block the H1 receptor and inhibit downstream signaling pathways, including the Gq/11-PLC-IP3-Ca2+ and NF-κB pathways, underlies its therapeutic efficacy in allergic disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for the continued investigation and development of H1 receptor antagonists. Further research into the inverse agonist properties of cyproheptadine and its effects on other signaling pathways may reveal additional therapeutic applications.

References

- 1. A comparison of the pharmacokinetics of oral and sublingual cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyproheptadine hydrochloride: Significance and symbolism [wisdomlib.org]

- 3. droracle.ai [droracle.ai]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. bu.edu [bu.edu]

- 6. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ors.org [ors.org]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyproheptadine causes apoptosis and decreases inflammation by disrupting thiol/disulfide balance and enhancing the levels of SIRT1 in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyproheptadine hydrochloride sesquihydrate | Histamine | TargetMol [targetmol.com]

- 11. Interactions between histamine H>1> receptor and its antagonists by using cell membrane chromatography method - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 12. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Off-Label Research Applications of Cyproheptadine Hydrochloride: A Technical Guide for Researchers

Introduction

Cyproheptadine (B85728) hydrochloride is a first-generation antihistamine with potent anticholinergic and antiserotonergic properties.[1][2][3] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors and serotonin (B10506) 5-HT2 receptors.[1][4][5] While clinically approved for the treatment of allergic conditions such as rhinitis and urticaria, its broad pharmacological profile has led to extensive investigation into numerous off-label applications.[2][6] This technical guide provides an in-depth overview of the core off-label research applications of cyproheptadine hydrochloride, focusing on quantitative data, experimental protocols, and the underlying signaling pathways for researchers, scientists, and drug development professionals.

Core Pharmacological Profile

Cyproheptadine's diverse effects stem from its ability to antagonize multiple receptor types. This broad activity is the foundation for its various therapeutic applications.

Table 1: Receptor Binding Profile of Cyproheptadine

| Receptor Target | Activity | Ki (nM) | Clinical Implication | Reference |

| Histamine H1 | Antagonist | 0.38 | Antihistaminic (for allergies) | [5] |

| Serotonin 5-HT2A | Antagonist | 0.83 | Antiserotonergic (Serotonin Syndrome, Appetite) | [1][5] |

| Serotonin 5-HT2C | Antagonist | - | Antiserotonergic (Appetite Stimulation) | [1] |

| Muscarinic Acetylcholine | Antagonist | 1.26 | Anticholinergic (Side effects: dry mouth, sedation) | [1][5] |

| Calcium Channels | Blocker | - | Potential role in prolactin release inhibition | [7][8] |

Note: Ki values represent the binding affinity of the drug for the receptor; a lower value indicates higher affinity. Data for all receptor subtypes is not consistently available in the literature.

Signaling Pathway: General Antagonism

Cyproheptadine acts as a competitive antagonist at H1 and 5-HT2 receptors. It binds to these receptors without activating them, thereby preventing their endogenous ligands (histamine and serotonin, respectively) from binding and eliciting a downstream cellular response.

Caption: General mechanism of Cyproheptadine antagonism at H1 and 5-HT2 receptors.

Serotonin Syndrome

Serotonin Syndrome (SS) is a potentially fatal condition resulting from excessive serotonergic activity in the central nervous system.[9] Cyproheptadine is used off-label as an antidote due to its potent 5-HT2A receptor antagonism.[10][11]

Table 2: Clinical Data on Cyproheptadine for Serotonin Syndrome

| Study Type | Number of Patients | Dosage Regimen | Key Outcomes | Reference |

| Retrospective Study | 23 | ICU: 12 mg loading dose, then 2 mg every 2h. Ward: 4 mg three times daily. | All patients showed some response within 24 hours. Notable reduction in clonus. | [9][12] |

| Case Series | 5 | 4-8 mg orally (some required a repeat dose) | 3 patients had complete resolution of signs within 2 hours of the first dose. | [11] |

| Case Report | 1 | 8 mg by mouth, three times a day | Dramatic return to normal consciousness, resolution of hypertonia and fever. | [13] |

Experimental Protocol: Retrospective Evaluation of Cyproheptadine in Serotonin Syndrome

This protocol is based on the methodology described by Nabi et al. (2024).[9][12]

-

Patient Selection: Retrospectively identify adult patients (>18 years) admitted to a neurology department who met the Hunter criteria for Serotonin Syndrome.

-

Data Collection: Review patient medical records to extract demographic data (age, sex), causative serotonergic agents, clinical features at presentation (e.g., hyperreflexia, clonus, tachycardia, fever), and location of management (ICU or general ward).[9]

-

Treatment Regimen Documentation: Record the specific cyproheptadine dosing schedule administered to each patient. For instance, ICU patients received a 12 mg loading dose followed by 2 mg every 2 hours, while ward patients received 4 mg three times daily.[9][12]

-

Outcome Assessment: Evaluate the clinical response to cyproheptadine at 24 hours post-administration. Document changes in clinical features, particularly the presence and severity of clonus, mental status, fever, and diaphoresis.[12]

-

Data Analysis: Analyze the collected data to determine the percentage of patients showing a response and the nature of the clinical improvements observed within the initial 24-hour treatment period.[12]

Logical Relationship: Cyproheptadine in Serotonin Syndrome Management

Caption: Therapeutic logic of using Cyproheptadine to treat Serotonin Syndrome.

Migraine Prophylaxis

Cyproheptadine has been studied as a preventive treatment for migraines, particularly in pediatric populations and in adults refractory to other treatments.[6][14] Its efficacy is attributed to its antiserotonergic effects.[6]

Table 3: Clinical Data on Cyproheptadine for Migraine Prophylaxis

| Study Type | Number of Patients | Age Group | Dosage | Key Outcomes | Reference |

| Open-label study | 12 (refractory) | Adults | 4-8 mg per day | Migraine frequency reduced from >10/month to 2.6/month (p < 0.01). | [14] |

| Double-blind, controlled | 204 | 17-53 years | 4 mg per day | As effective as 80 mg/day of propranolol. | [15] |

| Comparative study | 40 | 15-45 years | 4 mg, twice daily | Significantly reduced frequency, duration, and intensity of attacks compared to placebo. | [16] |

Experimental Protocol: Open-Label Study in Refractory Migraine

This protocol is based on the methodology described by Okuma et al. (2013).[14]

-

Patient Selection: Recruit patients with a diagnosis of migraine who have failed to respond to conventional preventive treatments (e.g., lomerizine, valproic acid, topiramate) or discontinued (B1498344) them due to adverse effects. Establish a baseline migraine frequency of over 10 attacks per month.[14][17]

-

Dosage and Administration: Initiate treatment with 4 mg of cyproheptadine hydrochloride administered orally before sleeping to mitigate potential sedative effects.[14]

-

Dose Titration: For patients who do not experience clinically significant sleepiness, add a second 4 mg dose after breakfast, for a total daily dose of 8 mg.[14]

-

Efficacy Evaluation: Monitor and record the frequency of migraine attacks at one month and three months after the start of treatment.

-

Statistical Analysis: Compare the mean migraine frequency during the three-month treatment period to the baseline frequency using a Wilcoxon signed-rank test to determine statistical significance.[17]

Cyclic Vomiting Syndrome (CVS)

CVS is a functional disorder characterized by recurrent, severe episodes of nausea and vomiting.[18] Cyproheptadine is used as a prophylactic agent, believed to work through its antimigraine and antiserotonergic properties.[19][20]

Table 4: Clinical Data on Cyproheptadine for Cyclic Vomiting Syndrome Prophylaxis

| Study Type | Number of Patients | Age Group | Key Outcomes | Reference |

| Retrospective Chart Review | 6 | 2-16 years | 66% had a complete response (no attacks), 17% had a partial response (>50% reduction). | [19][20] |

| Randomized Clinical Trial | 32 | 3-15 years | 50% became symptom-free after intervention. Mean monthly attack frequency was 0.63. | [21] |

| Retrospective Study | 15 | Children | 80% achieved >75% reduction in vomiting frequency after ~12 months. | [22] |

Experimental Protocol: Randomized Clinical Trial for CVS Prophylaxis

This protocol is based on the methodology described by Badihian et al. (2017).[21]

-

Patient Selection: Enroll children aged 3-15 years who meet the diagnostic criteria for CVS (e.g., Rome III criteria).

-

Randomization: Randomly assign participants into treatment groups (e.g., cyproheptadine, amitriptyline (B1667244), topiramate).

-

Intervention: Administer the assigned prophylactic medication for a predefined period (e.g., 6 months). The specific dosage of cyproheptadine should be standardized.

-

Follow-up and Data Collection: Monitor patients for the duration of the study. The primary outcomes to be measured are the frequency and duration of vomiting attacks.

-

Efficacy Assessment: Define treatment response categories, such as "symptom-free" (100% remission), partial remission, or no response.

-

Statistical Analysis: Compare the mean frequency and duration of attacks between the treatment groups post-intervention using appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences in efficacy.

Appetite Stimulation

One of the most common off-label uses of cyproheptadine is as an appetite stimulant, leading to weight gain.[23] This effect is thought to be mediated by its antagonism of serotonin receptors, possibly 5-HT2C, in the hypothalamus.[7][24]

Table 5: Research Data on Cyproheptadine for Appetite Stimulation

| Study Type | Population | Key Findings | Reference |

| Systematic Review | 46 articles across 21 populations | 39 of 46 studies demonstrated significant weight gain. Most common side effect was transient sedation. | [23] |

| Bibliographic Review | Pediatric patients | Concluded that cyproheptadine is effective for weight gain in pediatric patients, independent of sex or comorbidities. | [7] |

| Studies in specific conditions | Cystic Fibrosis, Cancer-related Cachexia | Shown to improve weight gain and increase appetite. | [24] |

Experimental Workflow: Preclinical Evaluation of Appetite Stimulation

This workflow describes a general approach for animal studies investigating orexigenic effects.

Caption: A typical experimental workflow for preclinical appetite stimulation studies.

Other Investigated Off-Label Applications

A. Cushing's Disease

Cyproheptadine has been studied for the treatment of Cushing's disease, a condition caused by an ACTH-producing pituitary adenoma.[25] It is hypothesized to reduce ACTH secretion, possibly by acting at the hypothalamic or pituitary level.[26][27] Some studies have shown it can induce clinical and chemical remission, returning cortisol levels to normal.[27][28]

Signaling Pathway: Cyproheptadine's Proposed Effect on the HPA Axis

Caption: Proposed mechanism of Cyproheptadine on the HPA axis in Cushing's Disease.

B. Carcinoid Syndrome

This syndrome results from metastatic neuroendocrine tumors that secrete vasoactive substances, including serotonin, causing diarrhea and flushing. Cyproheptadine, as a serotonin antagonist, is used for symptomatic relief, particularly for diarrhea.[29][30] Studies show it can provide significant relief of diarrhea, though it is less effective for flushing and does not typically cause tumor regression.[29]

Table 6: Clinical Data on Cyproheptadine for Carcinoid Syndrome

| Study Type | Number of Patients | Dosage | Key Outcomes | Reference |

| Prospective Study | 16 | 12-48 mg daily (max tolerable) | Most patients had significant relief of diarrhea. Flushing relief was uncommon. No objective tumor regression. | [29] |

| Meta-analysis | - | - | Anti-diarrheal effects seen in 6 of 12 patients in one prospective trial. | [31] |

C. Drug-Induced Sexual Dysfunction

Serotonin reuptake inhibitors (SRIs) can cause sexual side effects like decreased libido and anorgasmia. As a 5-HT2 antagonist, cyproheptadine has been investigated to counteract this.[32][33] It can be taken as needed 1-2 hours before sexual activity.[34] Results are mixed, with some patients showing improvement, but sedation is a common side effect.[32][33]

Table 7: Clinical Data on Cyproheptadine for SRI-Induced Sexual Dysfunction

| Study Type | Number of Patients | Dosage | Key Outcomes | Reference |

| Case Series | 7 (males) | 4-12 mg (1-2h before activity) | 5 of 7 patients showed improvement (transitory in 2). Sedation was a common side effect. | [32][33] |

| Case Series | 25 | Mean dose: 8.6 mg | 12 of 25 patients reported improvement, particularly in anorgasmia. | [34] |

Analytical and Experimental Methodologies

Quantification of Cyproheptadine Hydrochloride

A common method for quantifying cyproheptadine in oral solutions is UV-Vis spectrophotometry.

-

Protocol:

-

Preparation of Stock Solution: Accurately weigh and dissolve cyproheptadine HCl in an appropriate solvent (e.g., purified water with pH adjusted to 5.0) to create a stock solution of known concentration (e.g., 1.0 mg/mL).[35]

-

Standard Curve Generation: Prepare a series of dilutions from the stock solution to create standards within a linear range (e.g., 5.0 to 30.0 µg/mL).[35]

-